molecular formula C14H20N2O4S B2420468 N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 838890-80-5

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2420468
CAS No.: 838890-80-5
M. Wt: 312.38
InChI Key: JAXZRDKBTPHFBW-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a synthetic small molecule with the molecular formula C14H20N2O4S and a molecular weight of 312.39 g/mol . This compound features a piperidine ring core that is functionalized with both a methylsulfonyl group and a carboxamide linker connected to a 4-methoxyphenyl ring system. The integration of these distinct pharmacophores makes it a valuable intermediate in medicinal chemistry and drug discovery research, particularly for the synthesis and exploration of novel bioactive molecules . The methylsulfonyl (mesyl) group is a key functional moiety that can influence the molecule's physicochemical properties and serve as a hydrogen bond acceptor in target binding studies. Researchers can utilize this compound as a core building block for constructing chemical libraries or as a lead structure for the development of potential therapeutic agents. Its structure is consistent with compounds investigated in various pharmacological contexts, including as modulators of neurological targets, though its specific biological profile requires further empirical determination . Applications & Research Value: • Medicinal Chemistry: Serves as a versatile scaffold for the design and synthesis of novel compounds. The structure allows for potential modifications to explore structure-activity relationships (SAR). • Chemical Biology: Can be used as a tool compound to probe biological pathways or protein functions where the piperidine or sulfonamide chemotype is relevant. • Lead Optimization: The defined molecular architecture provides a starting point for optimizing properties like potency, selectivity, and metabolic stability in drug discovery programs. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. Strictly not for human or animal consumption.

Properties

IUPAC Name

N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-20-13-7-5-12(6-8-13)15-14(17)11-4-3-9-16(10-11)21(2,18)19/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXZRDKBTPHFBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCCN(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333054
Record name N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

838890-80-5
Record name N-(4-methoxyphenyl)-1-methylsulfonylpiperidine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.

    Addition of the Methylsulfonyl Group: The methylsulfonyl group is added using sulfonylation reactions, often involving reagents like methylsulfonyl chloride.

    Formation of the Carboxamide Group: The carboxamide group is formed through amidation reactions, typically using amine and carboxylic acid derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Chemical Applications

Synthesis and Building Block:

  • The compound serves as an essential building block in organic synthesis, particularly in the development of complex piperidine derivatives. Its structural features allow for modifications that can lead to new compounds with varied biological activities .

Reagent in Industrial Processes:

  • N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide can be utilized as a reagent in various industrial chemical processes, contributing to the synthesis of pharmaceuticals and agrochemicals.

Biological Applications

Antimicrobial Properties:

  • Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The presence of the sulfonamide group is crucial for inhibiting bacterial growth by interfering with folate synthesis pathways. Studies have shown effective inhibition against various bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Activity:

  • The compound has been evaluated for its anticancer properties. In vitro studies demonstrated that it induces apoptosis and cell cycle arrest in cancer cells. For instance, derivatives have shown IC50 values ranging from 0.02 to 0.08 μmol/mL against human cancer cell lines such as A-549 (lung cancer) and MCF7 (breast cancer) .

Mechanisms of Action:

  • The biological activity is attributed to several mechanisms:
    • Enzyme Inhibition: The sulfonamide moiety may inhibit dihydropteroate synthase, crucial for bacterial folate synthesis.
    • Apoptosis Induction: The compound increases pro-apoptotic protein expression while decreasing anti-apoptotic factors.
    • Cell Cycle Arrest: It has been shown to cause cell cycle arrest at the G1/S phase, preventing cancer cell proliferation .

Pharmaceutical Development

Potential Drug Candidate:

  • This compound is being explored as a potential drug candidate for treating various diseases due to its favorable pharmacological properties. Its ability to modulate enzyme activities makes it a candidate for developing drugs targeting specific biological pathways .

Study 1: Antiviral Activity

A study evaluated the antiviral potential of structurally related compounds against Hepatitis B virus (HBV). Results indicated that certain derivatives could effectively inhibit HBV replication, suggesting modifications could enhance antiviral properties.

Study 2: Toxicity Assessment

Toxicity studies conducted on mice revealed a median lethal dose (LD50) of approximately 448 mg/kg for related compounds, indicating low acute toxicity and supporting the potential for therapeutic use while minimizing adverse effects .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-methoxyphenyl)piperidine-3-carboxamide: Similar in structure but with a chloro substituent instead of a methylsulfonyl group.

    N-(4-methoxyphenyl)piperidine-3-carboxamide: Lacks the methylsulfonyl group, making it less versatile in certain reactions.

Uniqueness

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide is a compound that has garnered attention in recent research due to its diverse biological activities. This article provides an in-depth exploration of its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a methoxyphenyl group and a methylsulfonyl moiety. This structural arrangement is crucial for its biological activity, influencing its interactions with various biological targets.

The compound exhibits multiple mechanisms of action, primarily through:

  • Inhibition of Enzymatic Activity : Studies have shown that it can inhibit key enzymes involved in various physiological processes, contributing to its potential therapeutic effects against diseases such as cancer and neurodegenerative disorders.
  • Modulation of Signaling Pathways : The compound interacts with signaling pathways that regulate cell proliferation and apoptosis, making it a candidate for cancer therapy.

Biological Activity Overview

Activity Type Description References
Anticancer Activity Demonstrated cytotoxic effects against several cancer cell lines, including MDA-MB-231 and HepG2.
Neuroprotective Effects Inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), showing promise in Alzheimer's disease treatment.
Anti-inflammatory Properties Exhibits potential in reducing inflammation through COX inhibition.
Antiviral Activity Some derivatives have shown efficacy against viral infections, although specific data on this compound is limited.

Case Studies and Research Findings

  • Anticancer Studies :
    • A recent study evaluated the cytotoxicity of various piperidine derivatives, including this compound. It was found to induce apoptosis in MDA-MB-231 breast cancer cells with an IC50 value indicative of significant potency (IC50 = 4.98–14.65 μM) .
  • Neuroprotective Research :
    • The compound was tested for its ability to inhibit AChE and BuChE, showing promising results that suggest it may help in managing Alzheimer's disease symptoms by enhancing cholinergic transmission .
  • Anti-inflammatory Effects :
    • In vitro studies demonstrated that the compound could inhibit COX-1 and COX-2 enzymes, leading to reduced production of pro-inflammatory mediators. This suggests potential applications in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-methoxyphenyl)-1-(methylsulfonyl)piperidine-3-carboxamide, and how can intermediates be characterized?

  • Methodology : The compound can be synthesized via a multi-step process starting with functionalization of the piperidine core. For example, the methylsulfonyl group can be introduced via sulfonylation of a piperidine intermediate using methanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) . Key intermediates (e.g., N-substituted piperidine derivatives) should be characterized using LC-MS (to confirm molecular weight) and IR spectroscopy (to track functional groups like sulfonyl S=O stretches at ~1150–1300 cm⁻¹) .

Q. How can researchers optimize solubility and stability for in vitro assays?

  • Methodology : Solubility can be improved using co-solvents (e.g., DMSO for stock solutions) or surfactants (e.g., Tween-80). Stability studies should include HPLC-based assays under varying pH (e.g., phosphate buffers) and temperatures (4°C, 25°C, 37°C) to monitor degradation. Evidence from analogous compounds suggests that methylsulfonyl groups enhance metabolic stability but may reduce aqueous solubility, requiring formulation adjustments .

Q. What analytical techniques are critical for structural confirmation of this compound?

  • Methodology : Combine NMR (¹H/¹³C) to resolve methoxyphenyl and piperidine protons, high-resolution mass spectrometry (HRMS) for exact mass verification, and X-ray crystallography (if crystals are obtainable) for absolute stereochemistry. For example, crystal structures of related piperidine-carboxamides (e.g., ) highlight the importance of hydrogen bonding networks in conformation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the methylsulfonyl group’s role in biological activity?

  • Methodology : Synthesize analogs with substituents replacing the methylsulfonyl group (e.g., acetyl, trifluoromethanesulfonyl) and compare their binding affinities in target assays. For instance, demonstrates that sulfonyl groups in piperidine derivatives enhance kinase inhibition by stabilizing hydrophobic interactions. Use molecular docking (e.g., AutoDock Vina) to predict binding modes and guide analog design .

Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?

  • Methodology : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability). Conduct ADME profiling (e.g., microsomal stability, plasma protein binding) and metabolite identification (via LC-MS/MS). For example, highlights the use of hydroxamic acid derivatives to improve metabolic stability, which could be adapted for this compound .

Q. How can researchers validate target engagement in complex biological systems?

  • Methodology : Use chemical proteomics (e.g., affinity chromatography with immobilized compound) or photoaffinity labeling to identify binding partners. For activity-based profiling, employ kinase inhibition panels (e.g., Eurofins KinaseProfiler) if the compound targets kinases, as seen in ’s pyridinyl-piperidine analogs .

Q. What computational methods predict off-target effects or toxicity risks?

  • Methodology : Leverage QSAR models (e.g., SwissADME, ProTox-II) to assess potential toxicity. For example, notes acute toxicity risks (Category 4 for oral/dermal exposure), suggesting the need for in silico hepatotoxicity screening (e.g., using Derek Nexus) early in development .

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